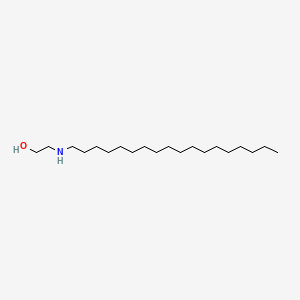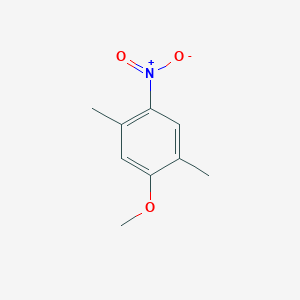![molecular formula C14H12N2O B3051205 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 32047-69-1](/img/structure/B3051205.png)
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with a complex structure that belongs to the class of dibenzoazepines
Métodos De Preparación
The synthesis of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one typically involves multiple steps. One common method starts with the alkylation of iminodibenzyl with propargyl bromide using potassium carbonate as a base in dimethylformamide (DMF) at ambient temperature. This reaction produces 5-(prop-2-yn-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The target compound is then obtained through Huisgen 1,3-dipolar cycloaddition with aromatic azides in the presence of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a co-catalyst in a DMF-water mixture .
Análisis De Reacciones Químicas
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one can be compared with other similar compounds such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares a similar core structure but lacks the methyl group at the 10th position.
5H-Dibenzo[a,d]cyclohepten-5-ol: Another structurally related compound with different functional groups and properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
32047-69-1 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-methyl-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H12N2O/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3 |
Clave InChI |
NLKSFKLPWZLDGG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
SMILES canónico |
CN1C2=CC=CC=C2NC3=CC=CC=C3C1=O |
| 32047-69-1 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)









![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)
![Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate](/img/structure/B3051144.png)

